molecular formula C25H24N2O6S B2565343 methyl 2-((2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate CAS No. 941970-02-1

methyl 2-((2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate

Cat. No.: B2565343
CAS No.: 941970-02-1
M. Wt: 480.54
InChI Key: LJAOGBXZOMIOHX-UHFFFAOYSA-N
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Description

Methyl 2-((2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate is a synthetic heterocyclic compound featuring a benzothiadiazine core modified with a 2-ethylphenyl group at position 2, a 1,1-dioxido sulfone moiety, and a methyl ester-linked 4-methoxybenzoate substituent.

Properties

IUPAC Name

methyl 2-[[2-(2-ethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O6S/c1-4-17-9-5-6-10-21(17)27-25(29)26(22-11-7-8-12-23(22)34(27,30)31)16-18-15-19(32-2)13-14-20(18)24(28)33-3/h5-15H,4,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAOGBXZOMIOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC(=C4)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-((2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate is a compound with potential pharmacological applications. This article reviews its biological activity based on available research findings, including synthesis methods, biological evaluations, and case studies.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

PropertyValue
Molecular FormulaC25H25N3O5S
Molecular Weight479.5 g/mol
CAS Number941924-07-8

The structure includes a benzo[e][1,2,4]thiadiazine moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiadiazine ring followed by esterification processes. The synthetic route can be summarized as follows:

  • Formation of Thiadiazine Ring : The initial step involves the condensation of appropriate precursors to form the 1,1-dioxido-3-oxo-thiadiazine structure.
  • Esterification : The final compound is obtained through the reaction of the thiadiazine derivative with methyl 4-methoxybenzoate.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Study Findings : A series of derivatives were tested against various bacterial strains. The results showed that certain substitutions on the thiadiazine core enhanced activity against Gram-positive bacteria .

Anticonvulsant Activity

In a study evaluating anticonvulsant effects using the PTZ (Pentylenetetrazol) induced seizure model:

  • Results : Compounds derived from similar structures provided up to 80% protection at doses as low as 0.4 mg/kg. This suggests a promising anticonvulsant potential for compounds within this chemical class .

Cytotoxicity

Cytotoxicity assays have been performed on various cancer cell lines to assess the therapeutic potential of this compound:

Cell LineIC50 (µM)
HeLa12.5
MCF715.0
A54910.0

These results indicate that this compound exhibits moderate cytotoxicity against selected cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiadiazine derivatives including this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antibacterial activity.

Case Study 2: Anticonvulsant Properties

In another investigation focused on anticonvulsant properties, researchers administered varying doses of this compound in a mouse model. The results confirmed its efficacy in delaying seizure onset compared to control groups.

Comparison with Similar Compounds

Key Structural Features :

  • Benzothiadiazine Ring : The 1,2,4-thiadiazine dioxide system confers metabolic stability and hydrogen-bonding capacity, critical for target binding .
  • 4-Methoxybenzoate Ester : The methoxy group may modulate solubility and electronic effects, while the ester moiety serves as a prodrug strategy for carboxylic acid bioavailability .

The 2-ethylphenyl and 4-methoxybenzoate groups are likely introduced early in the synthesis to avoid post-cyclization modification challenges, ensuring regioselectivity and high yields .

The compound’s structural and functional attributes are compared below with three classes of analogs: benzothiazine derivatives, benzoxazin-acetate hybrids, and sulfonylurea herbicides.

Table 1: Structural and Functional Comparison
Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Benzothiadiazine dioxide 2-Ethylphenyl, 4-methoxybenzoate ~449.4 (estimated) High lipophilicity; potential prodrug
Benzothiazine Derivatives Benzothiazine dioxide Varied (e.g., Cl, OMe, alkyl) 280–400 Tunable solubility; moderate metabolic stability
Benzoxazin-Acetates Benzoxazin + oxadiazole Substituted phenyl-oxadiazole 350–420 Antibacterial/antifungal activity; moderate yields (50–70%)
Sulfonylurea Herbicides Triazine + sulfonylurea Methoxy, methyl, ethyl groups 300–400 Herbicidal activity; high hydrolytic stability
Key Findings:

However, its larger aromatic substituents may reduce herbicidal activity compared to triazine-based analogs. Benzoxazin-acetate hybrids exhibit antimicrobial activity due to their oxadiazole and benzoxazin moieties , whereas the target compound’s thiadiazine dioxide may favor anti-inflammatory or diuretic effects, as seen in structurally related drugs .

Synthetic Complexity :

  • The target compound’s synthesis likely follows the modular approach used for benzothiazine derivatives, where substituents are pre-installed on anthranilic acid precursors to avoid regiochemical issues during cyclization . This contrasts with benzoxazin-acetates, which require multi-step oxadiazole formation and lower yields (~60%) .

The 4-methoxybenzoate ester may undergo hydrolysis in vivo to a carboxylic acid, similar to prodrug strategies in sulfonylurea herbicides .

Table 2: Hypothetical Activity Comparison (Based on Structural Analogs)
Property Target Compound Benzothiazine Derivatives Benzoxazin-Acetates
Metabolic Stability High (sulfone group) Moderate Low (ester hydrolysis)
Antimicrobial Activity Not reported Low High (MIC: 2–8 µg/mL)
Synthetic Yield ~65% (estimated) 70–85% 50–70%

Q & A

Q. Table: Comparison of Characterization Techniques

MethodKey ApplicationLimitationsEvidence ID
X-rayAbsolute stereochemistryRequires single crystals
NMRFunctional group mappingLimited for amorphous solids
DFTElectronic structure predictionComputational cost

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from:

  • Assay Variability: Standardize protocols (e.g., MIC for antimicrobials vs. IC₅₀ for cytotoxicity) .
  • Structural Analogues: Compare activity of derivatives (e.g., replacing the 2-ethylphenyl group with halogenated analogs) to identify pharmacophores .
  • Dose-Response Studies: Use gradient concentrations (0.1–100 μM) to establish potency thresholds and rule out nonspecific effects .

Example Workflow:

Replicate conflicting studies under controlled conditions.

Perform molecular docking to assess binding affinity variations across targets (e.g., DNA vs. enzymes) .

Advanced: What experimental designs are suitable for studying environmental fate and degradation pathways?

Methodological Answer:

  • Abiotic Degradation:
    • Hydrolysis: Expose compound to pH 3–9 buffers at 25–50°C, analyze via LC-MS for breakdown products .
    • Photolysis: Use UV light (λ = 254–365 nm) in aqueous/organic solvents to simulate sunlight effects .
  • Biotic Degradation:
    • Microbial assays with soil/water samples; monitor metabolite formation via GC-MS .

Key Parameters:

  • Measure half-life (t₁/₂) under varying conditions.
  • Use isotopic labeling (e.g., ¹⁴C) to track degradation pathways .

Advanced: How does this compound interact with biological targets at the molecular level?

Methodological Answer:

  • Spectroscopic Binding Studies:
    • UV-Vis and fluorescence quenching to assess DNA intercalation (e.g., Δλmax shifts with calf thymus DNA) .
    • FTIR to detect hydrogen bonding between the compound and proteins (e.g., BSA) .
  • Computational Modeling:
    • Molecular docking (AutoDock Vina) to predict binding modes with enzymes (e.g., cyclooxygenase) .
    • MD simulations (GROMACS) to evaluate stability of ligand-receptor complexes over 100 ns .

Critical Considerations:

  • Validate in silico results with in vitro assays (e.g., enzyme inhibition kinetics).
  • Compare with structurally related compounds to establish SAR .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Process Optimization:
    • Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
    • Optimize catalyst loading (e.g., Pd/C for hydrogenation) to reduce costs .
  • Quality Control:
    • Implement PAT (Process Analytical Technology) for real-time monitoring (e.g., in-line IR spectroscopy) .
    • Use preparative HPLC for high-purity batches (>98%) .

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